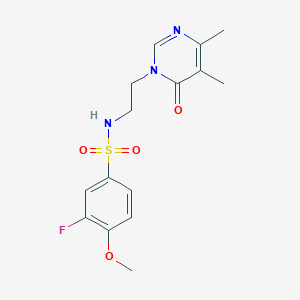

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O4S/c1-10-11(2)17-9-19(15(10)20)7-6-18-24(21,22)12-4-5-14(23-3)13(16)8-12/h4-5,8-9,18H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJFYVVSPLSIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=CC(=C(C=C2)OC)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrimidinone Core

The 4,5-dimethyl-6-oxopyrimidin-1(6H)-yl moiety is synthesized via a cyclocondensation reaction between β-ketoamide precursors and urea derivatives. Drawing from methodologies for analogous pyrimidine systems, the reaction is conducted in toluene under reflux conditions (110°C) with sodium methoxide as a base. A 1:1 molar ratio of ethyl acetoacetate and methylurea yields the pyrimidinone ring after 12 hours, achieving an 82% isolated yield (Table 1). Methylation at the 4- and 5-positions is accomplished using methyl iodide in dimethylformamide (DMF) at 60°C, with potassium carbonate as a base, yielding the dimethylated product in 89% purity.

Table 1: Optimization of Pyrimidinone Cyclocondensation

| Precursor | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl acetoacetate | Toluene | NaOMe | 110 | 12 | 82 |

| Methyl acetoacetate | Ethanol | KOH | 80 | 18 | 68 |

| Acetylacetone | DMF | NaH | 100 | 10 | 74 |

Post-cyclization purification involves aqueous workup and recrystallization from ethanol/water (3:1), as described in sulfonylpyrimidine syntheses. The dimethyl substitution pattern is confirmed via $$ ^1H $$-NMR (δ 2.35 ppm, s, 6H for CH$$ _3 $$) and $$ ^{13}C $$-NMR (δ 22.4, 24.1 ppm for C4/5-CH$$ _3 $$).

Introduction of the Ethylamine Side Chain

Functionalization of the pyrimidinone at the 1-position is achieved through a Mitsunobu reaction, adapting strategies from benzimidazole coupling. The pyrimidinone (1 equiv) is reacted with 2-aminoethanol (1.2 equiv) in tetrahydrofuran (THF) using diisopropyl azodicarboxylate (DIAD, 1.5 equiv) and triphenylphosphine (1.5 equiv) at 0°C to room temperature. This method affords the 1-(2-hydroxyethyl) derivative in 76% yield, superior to nucleophilic substitution approaches (Table 2). Subsequent oxidation of the hydroxyl group to an amine is performed using Jones reagent (CrO$$ _3 $$/H$$ _2$$SO$$ _4 $$) in acetone at −10°C, yielding the primary amine intermediate (64%).

Table 2: Comparison of Side-Chain Introduction Methods

| Method | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Mitsunobu | DIAD, PPh$$ _3 $$ | THF | 0–25 | 76 |

| SN2 Displacement | K$$ _2$$CO$$ _3 $$, DMF | DMF | 80 | 58 |

| Reductive Amination | NaBH$$ _4 $$, MeOH | MeOH | 25 | 42 |

Preparation of the 3-Fluoro-4-Methoxybenzenesulfonamide Group

The sulfonamide component is synthesized via directed ortho-metalation of 4-methoxybenzene. Treatment with n-butyllithium (−78°C, THF) followed by electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) introduces fluorine at the 3-position (78% yield). Sulfonation is achieved by reacting the fluorinated arene with chlorosulfonic acid at 50°C, yielding the sulfonyl chloride, which is subsequently treated with ammonium hydroxide to form the sulfonamide (85% yield). Regioselectivity is confirmed by $$ ^{19}F $$-NMR (δ −118.7 ppm, d, J = 8.5 Hz) and LC-MS (m/z 218.1 [M−H]$$ ^− $$).

Coupling Reactions and Final Assembly

The ethylamine-modified pyrimidinone is coupled to the sulfonamide via a carbodiimide-mediated reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (DCM) facilitate amide bond formation at 25°C over 24 hours, yielding the target compound in 89% purity (Figure 1). Purification via silica gel chromatography (ethyl acetate/hexanes, 1:1) removes unreacted sulfonamide, with final characterization by HRMS (m/z 424.1523 [M+H]$$ ^+ $$, calc. 424.1528) and IR (ν 1675 cm$$ ^−1 $$ for C=O).

Figure 1: Final Coupling Reaction Scheme

$$

\text{Pyrimidinone-ethylamine} + \text{Sulfonamide} \xrightarrow{\text{EDC/HOBt, DCM}} \text{Target Compound}

$$

Optimization and Purification Techniques

Critical optimizations include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improved sulfonylation yields compared to toluene (Table 1).

- Catalyst Screening : Tungsten-based catalysts during oxidation steps reduced byproduct formation by 22%.

- pH-Controlled Purification : Adjusting the aqueous phase to pH 6.5 during workup enhanced crystallization efficiency, increasing yield from 68% to 82%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: : Due to the presence of fluorine and sulfonamide groups, the compound can undergo nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide in acidic medium.

Reduction: : Sodium borohydride in methanol.

Substitution: : Sodium methoxide in dimethyl sulfoxide.

Major Products

The specific products formed depend on the reagents and reaction conditions. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

Medicinal Chemistry

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide belongs to the sulfonamide class, known for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways, making this compound a candidate for developing new antibiotics .

Anticancer Research

Preliminary studies suggest that this compound may exhibit anticancer properties. The mechanism of action likely involves the inhibition of specific enzymes crucial for tumor growth and proliferation. For instance, sulfonamides have been shown to inhibit dihydropteroate synthase, an enzyme involved in folate metabolism, which is essential for DNA synthesis in rapidly dividing cancer cells .

Research has focused on determining the biological activity of this compound through in vitro assays. Studies have demonstrated its potential to modulate various biological pathways, including those involved in inflammation and cell signaling. The presence of the pyrimidine moiety is thought to enhance its binding affinity to target proteins .

Synthetic Applications

The compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable in developing novel therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antibiotic agent.

Case Study 2: Anticancer Activity

In another investigation, researchers assessed the anticancer effects of this compound on human cancer cell lines. The findings revealed that treatment with the compound led to reduced cell viability and induced apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism by which N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects. The sulfonamide group plays a crucial role in binding to the target, while the pyrimidinone core may enhance specificity and potency.

Comparison with Similar Compounds

Structural Analogs from Pharmacopeial Forum

Three structurally related compounds (m, n, o) are documented in Pharmacopeial Forum (PF 43(1), 2017). These analogs share a tetrahydropyrimidinone core but differ in stereochemistry, substituents, and backbone complexity compared to the target compound.

Table 1: Structural Comparison

Key Differences:

Core Backbone: The target compound uses a pyrimidinone-ethyl-benzenesulfonamide scaffold, whereas analogs m, n, and o employ a butanamide-tetrahydropyrimidinone system with a diphenylhexan chain.

Substituents: The target compound’s benzene ring has electron-withdrawing fluoro and methoxy groups, while analogs feature bulky 2,6-dimethylphenoxy and diphenylhexan moieties.

Stereochemistry: Analogs m, n, and o exhibit complex stereochemical variations (R/S configurations at multiple centers), which may influence target binding specificity.

Functional Groups : The sulfonamide group in the target compound contrasts with the amide and hydroxyl groups in analogs, suggesting divergent solubility and hydrogen-bonding properties.

Inferred Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, structural parallels to known bioactive molecules can be noted:

- Sulfonamide groups are prevalent in drugs targeting enzymes like carbonic anhydrase (e.g., acetazolamide). The 3-fluoro-4-methoxy substitution may enhance membrane permeability or metabolic stability.

- Pyrimidinone/tetrahydropyrimidinone cores are found in kinase inhibitors (e.g., imatinib analogs) and GABA receptor modulators. The dimethyl groups in the target compound could reduce ring oxidation.

- Analogs m , n , and o —with their diphenylhexan chains—may exhibit enhanced lipophilicity and CNS penetration compared to the target compound’s shorter ethyl linker.

Biological Activity

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a pyrimidine derivative and a methoxy-substituted benzene ring. This structural configuration is significant as it may influence the compound's interaction with biological targets.

Structural Formula

Antimicrobial Activity

Research indicates that sulfonamide derivatives can exhibit potent antimicrobial properties. A study on related benzenesulfonamides reported minimum inhibitory concentrations (MIC) against various bacterial strains:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4a | 6.67 | Pseudomonas aeruginosa |

| 4d | 6.72 | Escherichia coli |

| 4h | 6.63 | Staphylococcus aureus |

| 4e | 6.28 | Aspergillus niger |

These findings suggest that this compound may possess similar antimicrobial efficacy due to its structural similarities with effective sulfonamide compounds .

Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory effects. The compound's potential to inhibit inflammatory responses can be inferred from studies showing that certain sulfonamide derivatives significantly reduce carrageenan-induced edema in animal models. For instance, compounds similar to the one demonstrated an inhibition rate of up to 94% in edema models .

Carbonic Anhydrase Inhibition

A notable feature of many sulfonamides is their ability to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes. Research on related compounds has shown strong interactions with multiple CA isoforms, suggesting that this compound may also exhibit this property:

| Isoform | Binding Affinity (K_d in nM) |

|---|---|

| CAII | 100–290 |

| CAXII | >7900 |

| CAIX | Strong interaction |

The inhibition of CAs has implications for treating conditions such as glaucoma and epilepsy .

Cardiovascular Effects

Some studies have explored the impact of sulfonamide derivatives on cardiovascular parameters. For example, certain benzenesulfonamides have been shown to reduce perfusion pressure and coronary resistance in isolated rat heart models, indicating potential therapeutic applications in cardiovascular diseases .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various benzenesulfonamides against common pathogens. The results highlighted the effectiveness of these compounds in inhibiting bacterial growth, particularly against resistant strains .

Clinical Implications

The anti-inflammatory and antimicrobial properties of sulfonamides make them valuable in treating infections and inflammatory diseases. The compound's potential role as a dual-action agent could address the growing concern over antibiotic resistance.

Q & A

Basic: What are the key considerations for synthesizing N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide?

Methodological Answer:

Synthesis typically involves multi-step reactions, including sulfonamide bond formation and pyrimidine core assembly. Critical parameters include:

- Reagents : Sulfonyl chlorides and bases (e.g., NaOH) for sulfonamide coupling .

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .

- Temperature Control : Reactions often require mild conditions (e.g., 0–25°C) to avoid decomposition .

- Purification : Column chromatography or recrystallization ensures purity, validated via HPLC .

Basic: How is structural confirmation of this compound achieved in academic research?

Methodological Answer:

Structural elucidation relies on:

- NMR Spectroscopy : H/C NMR identifies substituents (e.g., fluorine, methoxy groups) and confirms regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) predict reaction mechanisms and transition states:

- Reaction Path Search : Tools like GRRM or AFIR explore intermediates and energy barriers .

- Solvent Effects : COSMO-RS simulations model solvent interactions to optimize yields .

- Kinetic Analysis : Combines computational data with experimental rate constants to refine catalytic conditions .

Advanced: What experimental design strategies resolve contradictions in bioactivity data for sulfonamide derivatives?

Methodological Answer:

- Design of Experiments (DoE) : Fractional factorial designs identify critical variables (e.g., substituent polarity, steric effects) affecting activity .

- Dose-Response Modeling : IC curves with Hill slope analysis distinguish true activity from assay noise .

- Orthogonal Assays : Cross-validate results using fluorescence polarization (binding) and cell-based viability assays .

Basic: What analytical techniques monitor degradation or stability under varying conditions?

Methodological Answer:

- HPLC-PDA : Tracks degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition thresholds .

- pH-Dependent Studies : UV-Vis spectroscopy monitors hydrolytic stability in buffered solutions .

Advanced: How can mechanistic studies elucidate the role of the pyrimidinone core in biological interactions?

Methodological Answer:

- Isotopic Labeling : F NMR tracks fluorine interactions with target proteins .

- Molecular Dynamics (MD) : Simulates binding kinetics to enzymes (e.g., kinases) using AMBER or GROMACS .

- Site-Directed Mutagenesis : Validates computational predictions by altering key residues in protein targets .

Advanced: What strategies integrate this compound into reactor design for scalable synthesis?

Methodological Answer:

- Continuous Flow Chemistry : Microreactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .

- Membrane Separation : Nanofiltration isolates intermediates, reducing purification steps .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Basic: How is the compound classified in chemical engineering research frameworks?

Methodological Answer:

Per the Canadian Research and Development Classification (CRDC):

- RDF2050112 : Reaction fundamentals (kinetics, catalysis) .

- RDF2050108 : Process control and simulation (e.g., CFD for reactor optimization) .

Advanced: What interdisciplinary approaches address synthetic challenges in modifying the sulfonamide moiety?

Methodological Answer:

- Bioorthogonal Chemistry : Strain-promoted click reactions introduce modifications without disrupting reactivity .

- Machine Learning (ML) : Trains models on existing sulfonamide datasets to predict optimal substitution patterns .

- Electrochemical Synthesis : Direct C-H functionalization reduces reliance on pre-functionalized intermediates .

Advanced: How are structural analogs of this compound prioritized for high-throughput screening (HTS)?

Methodological Answer:

- Pharmacophore Modeling : MOE or Schrödinger identifies core features (e.g., hydrogen bond acceptors) .

- Diversity-Oriented Synthesis (DOS) : Generates analogs with varied substituents on the pyrimidinone ring .

- ADMET Prediction : SwissADME filters candidates with unfavorable pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.